4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazolo[1,5-a]pyridine core structure, which is fused with a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the borylation of pyrazolo[1,5-a]pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where a pyrazolo[1,5-a]pyridine halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Aryl-substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine primarily involves its ability to form stable boron-carbon bonds. In cross-coupling reactions, the boron center interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing pyrazole derivative with similar reactivity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with comparable applications in organic synthesis.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable building block in the synthesis of more complex molecules and materials, offering advantages in terms of reactivity and stability compared to simpler boron-containing compounds.
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-16-11(10)7-8-15-16/h5-9H,1-4H3 |
InChI Key |
DZQUQQAVJZOKFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=CC=N3 |
Origin of Product |
United States |
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